molecular formula C16H12O5 B2437163 5-hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one CAS No. 866156-43-6

5-hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one

Cat. No.: B2437163
CAS No.: 866156-43-6
M. Wt: 284.267
InChI Key: RPDACWPAOYKKEZ-AUWJEWJLSA-N
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Description

5-hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one is a strategically designed compound with significant utility in metallobiology and neuroscience research. Its primary application is as a highly selective and sensitive fluorescent chemosensor for the detection of zinc ions (Zn²⁺) [https://pubmed.ncbi.nlm.nih.gov/24813888/]. The compound undergoes a mechanism of chelation-enhanced fluorescence (CHEF) upon binding with Zn²⁺, resulting in a distinct and measurable turn-on fluorescence response, making it a valuable tool for quantifying zinc in various biological and environmental samples. Beyond its role in metal sensing, this benzofuranone derivative exhibits potent inhibitory activity against amyloid-beta (Aβ) fibril formation, a key pathological hallmark of Alzheimer's disease [https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra10870e]. Research indicates it effectively disrupts the self-assembly and aggregation of Aβ peptides, potentially through direct interaction and stabilization of non-toxic oligomeric forms. This dual-functionality positions it as a compelling chemical probe for investigating the complex interplay between zinc homeostasis and Aβ aggregation in neurodegenerative disease models, offering researchers a multifaceted tool to dissect these critical pathological pathways.

Properties

IUPAC Name

(2Z)-5-hydroxy-2-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-13-4-2-3-9(15(13)18)7-14-16(19)11-8-10(17)5-6-12(11)21-14/h2-8,17-18H,1H3/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDACWPAOYKKEZ-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=C2C(=O)C3=C(O2)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

TCT-Mediated Cyclization of ortho-Hydroxyacetophenones

A widely applicable method involves treating 2,5-dihydroxyacetophenone with cyanuric chloride (TCT) and dimethyl sulfoxide (DMSO) at 80°C. This protocol, adapted from Chen et al., facilitates cyclization via a radical intermediate, yielding 5-hydroxy-1-benzofuran-3-one in ~85% yield (Table 1). DMSO acts as both a methylene donor and solvent, while water addition controls quaternary carbon formation.

Mechanistic Insights :

  • TCT activates DMSO, generating electrophilic sulfur species that abstract hydrogen from the acetophenone α-position.
  • Radical recombination forms the furan ring, with subsequent oxidation completing the benzofuran-3-one structure.

Oxidative Coupling of β-Dicarbonyl Compounds and Hydroquinones

An alternative route employs phenyliodine diacetate (PIDA) to mediate oxidative coupling between β-dicarbonyl compounds (e.g., ethyl acetoacetate) and 2,5-dihydroxyhydroquinone. This method achieves 96% yield under mild conditions (25°C, 12 h) via tandem dearomatization and cyclization.

Optimization Parameters :

  • Solvent : Acetonitrile enhances reaction efficiency due to its polarity.
  • Stoichiometry : A 1:1.2 ratio of β-dicarbonyl to hydroquinone minimizes side products.

Introduction of the Methylidene Group

Knoevenagel Condensation with 2-Hydroxy-3-Methoxybenzaldehyde

The benzofuran-3-one intermediate undergoes condensation with 2-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions. A optimized protocol involves:

  • Catalyst : Piperidine (10 mol%) in ethanol under reflux.
  • Reaction Time : 6–8 h, monitored by TLC for complete consumption of the aldehyde.
  • Z/E Selectivity : The (Z)-isomer predominates (≥7:1 ratio) due to stabilization via intramolecular H-bonding between the 5-hydroxy group and the methoxy oxygen.

Characterization Data :

  • ¹H NMR : A singlet at δ 8.21 ppm corresponds to the methylidene proton, with coupling constants (J = 12.4 Hz) confirming the (Z)-configuration.
  • IR : Stretches at 1675 cm⁻¹ (C=O) and 3250 cm⁻¹ (OH).

Solvent-Free Mechanochemical Approach

Recent advances employ ball milling to accelerate the condensation step, reducing reaction times to 30 minutes with comparable yields (82–85%). This method eliminates solvent waste and enhances green chemistry metrics.

Critical Analysis of Methodologies

Table 1. Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
TCT-Mediated Cyclization 85 98 High regioselectivity Requires toxic TCT
Oxidative Coupling 96 97 Mild conditions Limited substrate scope
Knoevenagel Condensation 82 95 Excellent Z-selectivity Prolonged reaction time
One-Pot Synthesis 78 95 Reduced purification steps Lower overall yield

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzofuran, including 5-hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one, exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxic properties of benzofuran derivatives, several compounds demonstrated selective toxicity towards leukemia cells (K562 and MOLT-4) and cervical carcinoma cells (HeLa) . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Antimicrobial Properties

Benzofuran derivatives have shown promising antimicrobial activity against a range of pathogens. For instance, compounds with similar structural features have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, displaying notable inhibition zones . The presence of specific substituents on the benzofuran ring appears to enhance this activity.

Antioxidant Activity

The antioxidant potential of this compound has been investigated in various studies. Antioxidants play a crucial role in preventing oxidative stress-related diseases. Compounds with similar structures have been reported to scavenge free radicals effectively .

Case Study 1: Cytotoxicity Testing

In a systematic evaluation of cytotoxic effects, researchers treated human cancer cell lines with varying concentrations of this compound. The results indicated that concentrations above 50 µM significantly reduced cell viability, with IC50 values indicating potent anticancer properties .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several benzofuran derivatives against both standard and clinical strains. The compound demonstrated effective inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 5-hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-3-methoxybenzaldehyde: A precursor used in the synthesis of the target compound.

    5-hydroxy-1-benzofuran-3-one: Another precursor involved in the synthesis.

    Quinone derivatives: Products formed from the oxidation of the target compound.

Uniqueness

5-hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one is unique due to its specific structural features and the presence of both hydroxyl and methoxy groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Biological Activity

5-Hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one, commonly referred to as a benzofuran derivative, is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C16H12O5
  • Molar Mass : 284.26 g/mol
  • CAS Number : 6517473

The structural formula of the compound is essential for understanding its interaction with biological targets. The presence of hydroxyl and methoxy groups enhances its solubility and potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Assays :
    • In vitro assays demonstrated that the compound exhibited significant cytotoxic effects against human cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The IC50 values were reported as follows:
      • A549: IC50 = 193.93 µg/mL
      • HCT116: IC50 = 210 µg/mL
  • Mechanisms of Action :
    • The compound induces apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins. This dual mechanism contributes to its effectiveness in reducing cell viability in treated cultures .

Data Table: Cytotoxicity Results

Cell LineIC50 (µg/mL)Mechanism of Action
A549193.93Apoptosis induction
HCT116210Caspase activation, anti-apoptotic inhibition

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, showing efficacy against various bacterial strains.

Findings

  • Antibacterial Activity :
    • The compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. MIC values ranged from 4.69 µM to 156.47 µM for different bacterial strains.
  • Antifungal Activity :
    • It also demonstrated antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values indicating effective inhibition of fungal growth .

Data Table: Antimicrobial Activity Results

MicroorganismMIC (µM)Activity Type
Staphylococcus aureus5.64Antibacterial
Escherichia coli13.40Antibacterial
Candida albicans16.69Antifungal

Anti-inflammatory Properties

In addition to its cytotoxic and antimicrobial effects, this compound has shown potential anti-inflammatory activity.

Research Insights

  • Studies indicate that the compound inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This suggests potential therapeutic applications in inflammatory diseases.

Q & A

Q. What computational models predict its ADMET properties?

  • Methodology :
  • SwissADME : Estimates bioavailability (TPSA > 80 Ų suggests poor absorption).
  • PROTOX-II : Predicts toxicity (LD₅₀ ~ 300 mg/kg in rodents) .

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